molecular formula C14H19N3O5S B2645418 Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate CAS No. 2034483-03-7

Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate

Cat. No. B2645418
CAS RN: 2034483-03-7
M. Wt: 341.38
InChI Key: SKDUELYSWJEMGN-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The thiadiazole ring is substituted with various functional groups, including an ethyl ester group and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole ring, along with the various substituents. The presence of the ethyl ester group and the amine group would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,3,4-thiadiazole ring and the various substituents. The ethyl ester group could undergo hydrolysis, and the amine group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,3,4-thiadiazole ring and the various substituents would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Local Anesthetic Use and Oxygen Delivery : Benzocaine, a compound structurally similar to the ethyl group and aminobenzoate components, is widely used for topical anesthesia. However, its use has been associated with methemoglobinemia, a condition where hemoglobin can't bind and deliver oxygen normally. This association extends to various patient populations and emphasizes the need for cautious use and informed consent due to potential risks, especially when the recommended dose may be exceeded (Kuschner et al., 2000).

Metabolism and Human Exposure Assessment : Parabens, which include ethyl paraben, are extensively used in various products. Studies have assessed the human exposure to parabens, noting the presence of metabolites like ethyl protocatechuate in biological samples. These findings underscore the importance of understanding exposure pathways and potential health implications of compounds structurally related to ethyl groups in various consumer products (Zhang et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

ethyl 4-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-4-22-14(19)8-7-13(18)15-10-5-6-11-12(9-10)17(3)23(20,21)16(11)2/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUELYSWJEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate

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